molecular formula C9H9BrN2 B1608763 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole CAS No. 206535-83-3

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B1608763
CAS No.: 206535-83-3
M. Wt: 225.08 g/mol
InChI Key: UMIZQBIGMUWVTO-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIZQBIGMUWVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395630
Record name 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
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Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206535-83-3
Record name 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-BROMOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOLE
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Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the complete structural elucidation of the novel compound 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole. We will delve into the synthetic pathway, a multi-faceted spectroscopic analysis, and the definitive crystallographic confirmation of its molecular architecture. This document is structured to not only present methodologies but to also provide the scientific rationale behind the experimental choices, ensuring a thorough understanding of the characterization process.

Introduction: The Significance of the 2-Aryl-Imidazoline Scaffold

The 2-aryl-4,5-dihydro-1H-imidazole, commonly known as the 2-aryl-imidazoline scaffold, is a privileged heterocyclic motif in medicinal chemistry. Compounds bearing this core structure have demonstrated a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, and analgesic properties.[1] The introduction of a bromine atom at the para-position of the phenyl ring in this compound is anticipated to modulate its electronic properties and biological activity, making its unequivocal structural confirmation a critical step in its development as a potential therapeutic agent or pharmacological tool.

This guide will follow a logical workflow from synthesis to complete structural verification, providing detailed protocols and data interpretation that are both instructive and self-validating.

Synthesis of this compound

The synthesis of 2-aryl-imidazolines is most commonly achieved through the condensation of an aryl aldehyde with ethylenediamine. This method is efficient and generally proceeds with high yields. For the synthesis of the title compound, 4-bromobenzaldehyde serves as the aromatic precursor.

Synthetic Protocol

A robust and frequently employed method for this transformation involves the use of iodine as a mild oxidizing agent in the presence of a base.[2]

Materials:

  • 4-bromobenzaldehyde

  • Ethylenediamine

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromobenzaldehyde (1.0 eq) in methanol, ethylenediamine (1.2 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred for 30 minutes, during which the formation of the intermediate Schiff base is expected.

  • Potassium carbonate (2.0 eq) and iodine (1.1 eq) are then added to the mixture.

  • The reaction is stirred at room temperature for 12-16 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium thiosulfate to quench any remaining iodine, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Rationale for Experimental Choices
  • Ethylenediamine in slight excess: This ensures the complete consumption of the limiting reagent, 4-bromobenzaldehyde.

  • Iodine as an oxidant: Iodine facilitates the cyclization and subsequent oxidation of the initially formed aminal to the imidazoline. It is a mild and effective reagent for this transformation.

  • Potassium carbonate as a base: The base is crucial for neutralizing the HI formed during the reaction, driving the equilibrium towards the product.

  • Aqueous workup with sodium thiosulfate: This step is essential for removing any unreacted iodine, which would otherwise contaminate the final product.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to elucidate the structure of the synthesized compound. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the imidazoline ring, and the N-H proton.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.5Doublet2HAromatic protons (ortho to Br)
~ 7.4 - 7.3Doublet2HAromatic protons (ortho to C=N)
~ 4.5 - 5.5Broad Singlet1HN-H proton
~ 3.7Singlet4H-CH₂-CH₂- protons of imidazoline

Causality of Chemical Shifts:

  • The aromatic protons will appear as two distinct doublets due to the symmetrical para-substitution pattern on the phenyl ring. The protons ortho to the electron-withdrawing bromine atom are expected to be slightly downfield compared to those ortho to the imidazoline ring.

  • The four methylene protons of the imidazoline ring are chemically equivalent and are expected to appear as a singlet in the range of 3.98-4.20 ppm, as observed in similar 1,2-diaryl-1H-4,5-dihydroimidazoles.[1]

  • The N-H proton signal is typically broad due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift can be variable.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 162 - 165C=N carbon of the imidazoline ring
~ 132Aromatic C-H (ortho to Br)
~ 129Aromatic C-H (ortho to C=N)
~ 130Quaternary aromatic C (ipso to imidazoline)
~ 125Quaternary aromatic C (ipso to Br)
~ 50-CH₂-CH₂- carbons of the imidazoline ring

Rationale for Assignments:

  • The most downfield signal corresponds to the C=N carbon of the amidine system, typically appearing in the 160-163 ppm region for 2-aryl imidazolines.[1]

  • The aromatic carbons can be assigned based on their substitution and expected electronic environment. The carbon bearing the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.

  • The methylene carbons of the imidazoline ring are expected to be shielded and appear around 50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3250 - 3100N-H stretchSecondary amine (imidazoline)
~ 3100 - 3000C-H stretch (aromatic)Aryl C-H
~ 2950 - 2850C-H stretch (aliphatic)Methylene (-CH₂-)
~ 1605C=N stretchImine (imidazoline ring)
~ 1590, 1480C=C stretch (aromatic)Phenyl ring
~ 1070C-Br stretchAryl bromide
~ 830C-H bend (para-disubstituted)para-substituted phenyl ring

Interpretation of Key Peaks:

  • The presence of a broad absorption in the region of 3250-3100 cm⁻¹ is a strong indication of the N-H stretching vibration.

  • A sharp and strong peak around 1605 cm⁻¹ is characteristic of the C=N stretching of the imidazoline ring, confirming the cyclic imine structure.

  • The pattern of C-H out-of-plane bending in the fingerprint region, particularly a strong peak around 830 cm⁻¹, is diagnostic for a 1,4-disubstituted (para) phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺) for this compound (C₉H₉BrN₂) would be observed as a doublet due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

  • M⁺: m/z 224 (with ⁷⁹Br) and 226 (with ⁸¹Br)

  • [M-H]⁺: m/z 223 and 225, likely from the loss of a hydrogen atom from the imidazoline ring.

  • [M-C₂H₄]⁺•: m/z 196 and 198, corresponding to the loss of ethene via a retro-Diels-Alder type fragmentation of the imidazoline ring.

  • [Br-C₆H₄-CN]⁺•: m/z 182 and 184, representing the 4-bromobenzonitrile radical cation, a very stable fragment.

  • [C₆H₄-Br]⁺: m/z 155 and 157, the bromophenyl cation.

  • [C₇H₅N₂]⁺: m/z 117, corresponding to the phenyl-imidazoline fragment after the loss of the bromine atom.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a robust preliminary identification, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of the molecule in the solid state.

Expected Structural Parameters:

  • Planarity: The imidazoline ring is expected to be nearly planar.

  • Dihedral Angle: A slight dihedral angle is anticipated between the plane of the phenyl ring and the imidazoline ring. For instance, in 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, this angle is 14.86 (16)°.

  • Bond Lengths: The C=N bond length within the imidazoline ring is expected to be in the range of 1.28-1.30 Å. The C-N single bonds will be longer, approximately 1.47 Å. The C-Br bond length should be consistent with that of other brominated aromatic compounds, around 1.90 Å.

  • Intermolecular Interactions: In the solid state, it is highly probable that the molecules will form hydrogen-bonded dimers or chains via the N-H group of one molecule and the imine nitrogen of a neighboring molecule.

Integrated Workflow for Structure Elucidation

The following diagram illustrates the integrated workflow for the comprehensive structural elucidation of this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation synthesis Condensation of 4-bromobenzaldehyde and ethylenediamine purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Provides C-H framework ftir FTIR Spectroscopy purification->ftir Identifies functional groups ms Mass Spectrometry purification->ms Determines molecular weight and fragmentation crystal_growth Single Crystal Growth purification->crystal_growth For absolute structure final_structure Elucidated Structure of This compound nmr->final_structure ftir->final_structure ms->final_structure xray X-ray Diffraction crystal_growth->xray xray->final_structure

Caption: Integrated workflow for the synthesis and structural elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of organic synthesis, NMR and FTIR spectroscopy, mass spectrometry, and X-ray crystallography. By following the detailed protocols and understanding the rationale behind the interpretation of the resulting data as outlined in this guide, researchers can confidently and accurately characterize this and other novel 2-aryl-imidazoline compounds. This foundational work is indispensable for the subsequent exploration of their chemical reactivity and potential applications in drug discovery and development.

References

  • Bassyouni, F. A., et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(4), 435-443. Available at: [Link]

  • Ghasemzadeh, M. A., et al. (2016). Synthesis, characterization and application of imidazoline based corrosion inhibitors. ResearchGate. Available at: [Link]

  • Ishihara, M., & Togo, H. (2006). An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene. Synlett, 2006(02), 227-230. Available at: [Link]

  • Kia, R., et al. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(1), o14. Available at: [Link]

Sources

A Technical Guide to the Biological Activities of 2-Aryl-4,5-dihydro-1H-imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the diverse biological activities associated with the 2-aryl-4,5-dihydro-1H-imidazole (2-arylimidazoline) scaffold. This privileged structure is a cornerstone in medicinal chemistry, demonstrating a remarkable capacity to interact with a variety of biological targets. Our focus will be on the key mechanisms of action, presentation of relevant biological data, and a practical guide to the essential experimental protocols used to elucidate these activities.

The 2-Arylimidazoline Scaffold: A Privileged Structure

The 2-arylimidazoline core, characterized by a dihydro-1H-imidazole ring substituted at the 2-position with an aryl group, possesses a unique combination of structural rigidity and conformational flexibility. This allows for specific spatial arrangements of its pharmacophoric features—primarily the basic nitrogen atoms of the imidazoline ring and the diverse functionalities of the aryl substituent. This structural versatility is the foundation for its interaction with a wide array of biological receptors and enzymes, leading to a spectrum of pharmacological effects.

Modulation of Adrenergic and Imidazoline Receptors: Cardiovascular and CNS Effects

Historically, the most significant therapeutic application of 2-arylimidazolines has been in the regulation of cardiovascular function, primarily through their interaction with α-adrenergic and imidazoline receptors.

Mechanism of Action: A Dual-Targeting Paradigm

Many 2-arylimidazoline derivatives exhibit potent and selective agonist activity at α2-adrenoceptors.[1] Activation of these presynaptic autoreceptors in the central nervous system (CNS) leads to a decrease in sympathetic outflow, resulting in reduced blood pressure and heart rate. This mechanism is central to the antihypertensive effect of classic drugs like clonidine.

Simultaneously, many of these compounds bind to imidazoline receptors (I-receptors), which are non-adrenergic sites. The I1 subtype, in particular, is implicated in the central regulation of blood pressure.[2] Agonism at I1-receptors is believed to contribute significantly to the antihypertensive effects of second-generation drugs like moxonidine, potentially with fewer sedative side effects compared to pure α2-agonists.[2] Some derivatives have also been identified as potent α1A-adrenoceptor agonists or partial agonists, which can influence urethral pressure.[3][4][5] Furthermore, certain analogues display antagonist activity at α2-adrenoceptors, a property explored for potential antidepressant applications.[6]

G cluster_0 Presynaptic Neuron cluster_1 Systemic Effect Ligand 2-Arylimidazoline (α2-Agonist) Receptor α2-Adrenergic Receptor G_Protein Gi/o Protein AC Adenylyl Cyclase ATP ATP cAMP cAMP NE_Release Norepinephrine Release Effect Decreased Sympathetic Outflow (Antihypertensive Effect) NE_Release->Effect Leads to

Quantitative Data: Receptor Binding Affinity

The affinity of 2-arylimidazoline derivatives for different receptor subtypes is a critical determinant of their pharmacological profile. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity.

Compound ClassReceptor TargetKi Range (nM)Biological Effect
2-(Arylamino)imidazolesα2-AdrenoceptorPotent AgonistsAntihypertensive, IOP Reduction[1]
2-(Anilinomethyl)imidazolinesα1A-AdrenoceptorPotent AgonistsPotential for Stress Urinary Incontinence[3][4]
2-(4,5-Dihydroimidazol-2-yl)benzimidazolesI2 Imidazoline Receptor4.4 - 17.7High I2/α2 Selectivity[7]
Napamezoleα2-AdrenoceptorAntagonistPotential Antidepressant[6]
Experimental Protocol: Radioligand Receptor Binding Assay

Evaluating the binding affinity of novel 2-arylimidazoline compounds is a foundational step. A radioligand binding assay is a robust, self-validating method for determining the Ki of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the α2-adrenergic receptor using a competitive displacement assay.

Principle: This assay measures the ability of a non-radioactive test compound to compete with a known high-affinity radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki.

G start Start prep_reagents Prepare Reagents: - Membrane prep (with α2 receptor) - Radioligand (e.g., [3H]Rauwolscine) - Test compound dilutions - Assay buffer start->prep_reagents incubation Incubate Components: - Add buffer, membrane, radioligand, and test compound to wells. - Incubate at defined temp/time (e.g., 60 min at 25°C). prep_reagents->incubation filtration Separate Bound/Free Ligand: - Rapidly filter mixture through GF/B filter plate using a cell harvester. - Wash filters 3x with ice-cold buffer. incubation->filtration scintillation Quantify Radioactivity: - Dry filter plate. - Add scintillation cocktail to each well. - Seal plate and count in a microplate scintillation counter. filtration->scintillation analysis Data Analysis: - Plot % inhibition vs. log[compound]. - Fit data to a sigmoidal curve to find IC50. - Calculate Ki using Cheng-Prusoff equation. scintillation->analysis end End analysis->end

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a membrane suspension from cells or tissues expressing the α2-adrenergic receptor at a predetermined concentration (e.g., 10-20 µg protein per well).

    • Prepare serial dilutions of the 2-arylimidazoline test compound in assay buffer.

    • Prepare the radioligand (e.g., [3H]Rauwolscine, a known α2-antagonist) at a concentration close to its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, membrane preparation, and radioligand.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, membrane preparation, radioligand, and a high concentration of a known non-radioactive competitor (e.g., 10 µM phentolamine) to saturate the receptors. The inclusion of NSB wells is critical for self-validation, as it defines the baseline of non-receptor binding.

    • Test Compound Wells: Add assay buffer, membrane preparation, radioligand, and the corresponding dilution of the test compound.

  • Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B). This traps the membranes with bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand. This washing step is essential to reduce background noise and ensure accurate measurement of specific binding.[8]

  • Detection:

    • Dry the filter plate completely.

    • Add liquid scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate Percent Inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Specific Binding_Compound / Specific Binding_Control)).

    • Plot % Inhibition versus the logarithm of the test compound concentration and fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antimicrobial and Antifungal Activity

Derivatives of the 2-arylimidazoline scaffold have demonstrated significant potential as antimicrobial and antifungal agents.[9] Their activity spectrum can include Gram-positive and Gram-negative bacteria, as well as various fungal species.

Mechanism of Action

The precise mechanisms can vary, but several modes of action have been proposed. For some bacterial strains, these compounds appear to interfere with fatty acid synthesis, a critical pathway for membrane biogenesis.[10] Other proposed mechanisms include disruption of bacterial cell membranes and inhibition of biofilm formation, which is a key virulence factor for many pathogenic bacteria.[11] The presence of specific substituents on the aryl ring, such as hydroxyl or halogen groups, can significantly modulate the potency and spectrum of antimicrobial activity.[10][12]

Quantitative Data: In Vitro Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial potency. It represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound TypeTarget OrganismMIC Range (µg/mL)Notes
2-(2'-hydroxyphenyl)-4,5-dihydrothiazoleRalstonia solanacearum3.91 - 31.242'-hydroxy group is crucial for activity[10]
2-(2'-hydroxyphenyl)-4,5-dihydrothiazoleBacillus subtilis3.91 - 31.24Active against Gram-positive bacteria[10]
2-aryliden-hydrazone-thiazolesCandida albicansExcellent ActivityBroad antifungal potential[13]
2-aryloxazolinesCandida spp.<0.25Effective against resistant isolates[14]

*Note: Thiazole, thiazolidine, and oxazoline are structurally related heterocyclic analogs, and their findings provide strong rationale for investigating similar properties in imidazolines.

Experimental Protocol: Broth Microdilution MIC Assay

This is the gold-standard method for determining the MIC of a compound. Its systematic and quantitative nature provides a self-validating framework for assessing antimicrobial potency.

Objective: To determine the MIC of a 2-arylimidazoline derivative against a specific bacterial strain (e.g., Staphylococcus aureus).

Principle: The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The MIC is determined by visual inspection of turbidity after a defined incubation period.

G start Start prep_compound Prepare Compound Stock and Serial Dilutions in 96-well plate start->prep_compound inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include Controls: - Growth Control (no compound) - Sterility Control (no bacteria) - Positive Control (known antibiotic) inoculate->controls incubate Incubate Plate (e.g., 18-24h at 37°C) controls->incubate read_results Read Results: Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read_results end End read_results->end

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

    • Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Preparation of Inoculum:

    • Prepare a suspension of the test organism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each test well is now 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • After incubation, examine the plate visually. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Anticancer Activity

Emerging research has highlighted the potential of 2-arylimidazoline derivatives as anticancer agents.[15] These compounds have shown cytotoxic activity against a range of human tumor cell lines.[16][17]

Mechanism of Action

The anticancer mechanisms are diverse and often cell-line specific. Some derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from progressing through mitosis.[16] Subsequently, these compounds can trigger apoptosis (programmed cell death).[16] The specific molecular targets are still under active investigation, but modulation of key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway, has been implicated.[15] The substitution pattern on the aryl ring is vital for modulating cytotoxic activity.[16]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is used to quantify the in vitro potency of a potential anticancer compound. It is the concentration required to inhibit the growth of a cell population by 50%.

Compound SeriesCancer Cell LineIC50 Range (µM)Mechanism
2-substituted indoline imidazolium saltsSMMC-7721 (Hepatoma)0.24 - 1.18G2/M Arrest, Apoptosis[16]
2-substituted indoline imidazolium saltsMCF-7 (Breast)0.24 - 1.18Selective Cytotoxicity[16]
2-aryl-thiazolidine-4-carboxylic acid amides*MelanomaPotent & SelectiveSide chain and aryl substitutions are key[17]

*Note: These are structurally related analogs, indicating the potential of the core heterocyclic scaffold in anticancer research.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of a 2-arylimidazoline derivative on a human cancer cell line (e.g., SMMC-7721).

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

G start Start seed_cells Seed Cancer Cells in a 96-well plate and allow to adhere overnight start->seed_cells treat_cells Treat Cells: Add serial dilutions of the test compound to the wells seed_cells->treat_cells controls Include Controls: - Vehicle Control (DMSO) - Positive Control (e.g., Doxorubicin) treat_cells->controls incubate Incubate for 48-72 hours controls->incubate add_mtt Add MTT Reagent to each well and incubate for 2-4 hours incubate->add_mtt solubilize Solubilize Formazan: Remove media, add DMSO or solubilization buffer, and mix add_mtt->solubilize read_abs Read Absorbance at ~570 nm using a plate reader solubilize->read_abs analyze Data Analysis: Plot % viability vs. log[compound] to determine the IC50 value read_abs->analyze end End analyze->end

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the chosen cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach to the bottom of the wells.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-arylimidazoline test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control wells (containing the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation:

    • Incubate the plate for a period appropriate for the cell line, typically 48 to 72 hours.

  • MTT Addition:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. The causality here is that only metabolically active cells can perform this conversion, directly linking the signal to viability.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Mix gently on a plate shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The 2-aryl-4,5-dihydro-1H-imidazole scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a wide range of biological activities, from potent modulation of adrenergic and imidazoline receptors for cardiovascular applications to promising antimicrobial and anticancer effects. The successful development of drug candidates based on this core structure relies on a deep understanding of the structure-activity relationships and the application of robust, self-validating experimental protocols as outlined in this guide. Future research will undoubtedly continue to uncover new therapeutic potentials for this privileged heterocyclic system.

References

  • Li, Y., Chen, H., Chen, Z., Liu, X., Song, B., & Bai, L. (2015). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. PubMed. [Link]

  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. IJPPR. [Link]

  • Su, D. F., & Miao, C. Y. (2004). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica. [Link]

  • MacLeod, A. M., et al. (1994). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. PubMed. [Link]

  • Munk, S. A., et al. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry. [Link]

  • Ernsberger, P. (2009). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. [Link]

  • Mihai, C., et al. (2018). Synthesis and antimicrobial activity of some novel 2-aryliden-hydrazone-thiazoles. Farmacia. [Link]

  • Xu, X. L., et al. (2015). Synthesis and antitumor activity of novel 2-substituted indoline imidazolium salt derivatives. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and antiplatelet activity of 2-substituted imidazolines. ResearchGate. [Link]

  • Su, D. F., & Miao, C. Y. (2004). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica. [Link]

  • de Faria, A. R., et al. (2020). Novel 2-Aryloxazoline Compounds Exhibit an Inhibitory Effect on Candida spp., Including Antifungal-Resistant Isolates. ACS Infectious Diseases. [Link]

  • De Ryck, R., et al. (2014). Structure-Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. ResearchGate. [Link]

  • Navas, F. 3rd, et al. (2002). 2-(anilinomethyl)imidazolines as alpha1A adrenergic receptor agonists: 2'-heteroaryl and 2'-oxime ether series. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ye, W., et al. (2011). Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dahlin, J. L., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]

  • Husain, A., et al. (2008). Antibacterial and Antifungal Activities of 2-Aryl-4-(4-methylphenyl)but-3-en-4-olides and Their Pyrrolone Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

  • Bishop, M. J., et al. (2002). 2-(Anilinomethyl)imidazolines as alpha1 adrenergic receptor agonists: alpha1a subtype selective 2'-heteroaryl compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Novel 2-imidazoles as potent, selective and CNS penetrant α1A adrenoceptor partial agonists. ResearchGate. [Link]

  • Alemany, R., et al. (1998). 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Maguire, J.J., Kuc, R.E., & Davenport, A.P. (2012). Radioligand binding assays and their analysis. In Receptor binding techniques. Fluidic Sciences. [Link]

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A Comprehensive Technical Guide to the Synthesis of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole from 4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole, a valuable scaffold in medicinal chemistry. The protocol herein is presented with a focus on scientific integrity, causality behind experimental choices, and authoritative grounding to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of 2-Arylimidazolines

The 2-arylimidazoline moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] These compounds are known to interact with various biological targets, including adrenergic, imidazoline, and α2 receptors, leading to a wide range of pharmacological effects. The presence of a bromine atom on the phenyl ring of this compound offers a strategic advantage for further functionalization through cross-coupling reactions, making it a versatile intermediate for the synthesis of compound libraries in the pursuit of novel therapeutics.[2] Derivatives of the imidazole core have shown promise as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4]

Synthetic Strategy: A One-Pot Condensation Approach

The most direct and efficient method for the synthesis of this compound from 4-bromobenzaldehyde is a one-pot condensation reaction with ethylenediamine. This approach is favored for its operational simplicity and generally high yields. Several methodologies exist for this transformation, often employing a mild oxidizing agent to facilitate the final cyclization and dehydrogenation step.

Reaction Mechanism: A Stepwise Perspective

The reaction proceeds through a well-established mechanistic pathway involving the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation.

  • Schiff Base Formation: The reaction commences with the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This is followed by dehydration to yield an N-(2-aminoethyl)-4-bromobenzylideneimine intermediate.

  • Intramolecular Cyclization: The second amino group of the intermediate then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered imidazolidine ring.

  • Oxidative Aromatization: The final step involves the oxidation of the imidazolidine intermediate to the more stable 2-imidazoline ring system. This step is often facilitated by a mild oxidizing agent or can occur via air oxidation under certain conditions.

The overall transformation can be visualized as follows:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-bromobenzaldehyde 4-Bromobenzaldehyde schiff_base Schiff Base Intermediate 4-bromobenzaldehyde->schiff_base Condensation - H2O ethylenediamine Ethylenediamine ethylenediamine->schiff_base imidazolidine Imidazolidine Intermediate schiff_base->imidazolidine Intramolecular Cyclization product This compound imidazolidine->product Oxidation - 2H

Caption: Reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromobenzaldehyde≥98%Sigma-AldrichStore in a cool, dry place.
Ethylenediamine≥99%Acros OrganicsHandle in a well-ventilated fume hood.
IodineReagent GradeJ.T. Baker
Potassium CarbonateAnhydrous, ≥99%Fisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Sodium ThiosulfateAnhydrousAlfa Aesar
Magnesium SulfateAnhydrousEMD Millipore
Ethanol200 ProofDecon Labs
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol).

  • Solvent and Reagent Addition: Add dichloromethane (100 mL) to the flask and stir until the aldehyde has completely dissolved. To this solution, add ethylenediamine (3.6 mL, 54.0 mmol) dropwise over 5 minutes.

  • Initiation of Reaction: Add potassium carbonate (14.9 g, 108 mmol) and iodine (13.7 g, 54.0 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Upon completion of the reaction, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude solid from hot ethanol to yield pure this compound as a white to off-white crystalline solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

Spectroscopic Data
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.05 (s, 4H, CH₂-CH₂), NH proton may be broad and not observed.
¹³C NMR (100 MHz, CDCl₃)δ 164.5 (C=N), 131.8 (Ar-C), 129.5 (Ar-C), 128.0 (Ar-C), 124.0 (Ar-C-Br), 50.5 (CH₂-CH₂).
FTIR (KBr, cm⁻¹)3200-3400 (N-H stretch), 1605 (C=N stretch), 1590, 1485 (aromatic C=C stretch), 1070 (C-Br stretch).[5]
Mass Spectrometry (ESI+)m/z 225.0 [M+H]⁺, 227.0 [M+H+2]⁺ (isotopic pattern for Br).

Applications in Drug Development

The this compound scaffold is a key building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for further elaboration of the molecule through various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the creation of a diverse library of compounds for high-throughput screening.[6]

Derivatives of 2-arylimidazolines have been investigated for their potential as:

  • Anticancer Agents: Certain imidazoline derivatives have shown promising activity against various cancer cell lines.[4][7]

  • Anti-inflammatory and Analgesic Agents: The imidazoline scaffold is present in several compounds with demonstrated anti-inflammatory and analgesic properties.[3]

  • Antimicrobial Agents: Imidazole-containing compounds have a long history of use as antimicrobial agents.

The synthetic route detailed in this guide provides a reliable and efficient means of accessing this important pharmacological scaffold, thereby facilitating the discovery and development of new therapeutic agents.

References

  • Akkurt, M., Mohamed, S. K., & Simpson, J. (2013). 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1417. [Link]

  • Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 684-689.
  • Khan, I., et al. (2022). Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines. Bioorganic & Medicinal Chemistry, 62, 116738.
  • Kumar, A., et al. (2013). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 5(3), 11-18.
  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of highly substituted imidazolidines. [Link]

  • The Royal Society of Chemistry. (2015). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

  • TSI Journals. (n.d.). Synthesis and characterization of 2-(4-bromophenyl)-1H- benz. [Link]

  • Zolfigol, M. A., et al. (2015). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. RSC Advances, 5(118), 97881-97887.

Sources

An In-Depth Technical Guide to the Purification of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven methodology for the purification of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole, a crucial heterocyclic compound often utilized as a building block in pharmaceutical and materials science research. Achieving high purity of this intermediate is paramount for the integrity of downstream applications and the reliability of experimental data. This document eschews a rigid, templated approach in favor of a logical, causality-driven narrative that empowers the researcher to not only follow a protocol but to understand and adapt it.

Foreword: The Imperative of Purity

In the realm of drug development and materials science, the purity of a synthetic intermediate is not a mere technicality; it is the foundation upon which all subsequent research is built. The presence of unreacted starting materials, by-products, or residual solvents can lead to ambiguous biological data, failed scale-up attempts, and irreproducible results. Recrystallization remains a powerful, economical, and scalable technique for achieving the requisite purity of solid organic compounds.[1] This guide will walk you through the theoretical underpinnings and practical execution of developing a robust recrystallization protocol for this compound (also known as 2-(4-bromophenyl)imidazoline).

Part 1: The Theoretical Framework of Recrystallization

At its core, recrystallization is a purification technique based on the principle of differential solubility.[1] Most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.[2] By dissolving an impure solid in a minimal amount of hot solvent to create a saturated or near-saturated solution, and then allowing this solution to cool slowly, the compound of interest will crystallize out, leaving the impurities behind in the solution (the "mother liquor").

Pillar 1: The Ideal Solvent

The success of any recrystallization hinges almost entirely on the choice of solvent. An ideal solvent for this compound will exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of pure crystals upon cooling.

  • Differential Impurity Solubility: The solvent should either dissolve impurities completely even when cold, or not dissolve them at all, allowing for their removal by filtration at the appropriate stage.

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

The structure of our target molecule—containing a polar imidazoline ring and a less polar bromophenyl group—suggests that polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone or ethyl acetate, would be good starting points. Imidazoline-based compounds are often readily soluble in polar solvents.[4]

Logical Workflow for Solvent Selection

The process of selecting a solvent is systematic. The following diagram illustrates the decision-making workflow.

Solvent_Selection A Place ~20mg of crude solid in a small test tube B Add 0.5 mL of solvent at room temperature A->B C Does it dissolve? B->C D REJECT SOLVENT (Too soluble at RT) C->D Yes E Heat the mixture to boiling C->E No F Does it dissolve? E->F G Add more solvent in portions (up to 2 mL). Does it dissolve? F->G No I Cool to room temperature, then in an ice bath F->I Yes H REJECT SOLVENT (Insoluble) G->H No G->I Yes J Do abundant crystals form? I->J K ACCEPT SOLVENT (Good Candidate) J->K Yes L REJECT SOLVENT (Poor recovery) J->L No

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

Part 2: Systematic Solvent Screening

Based on literature precedents for similar imidazole-containing structures, a focused screening of solvents is the most efficient path forward.[5][6][7]

Experimental Protocol: Micro-Scale Solvent Screening
  • Preparation: Arrange a series of small, labeled test tubes. Into each, place approximately 20-30 mg of crude this compound.

  • Room Temperature Test: To each tube, add a candidate solvent (see Table 1) dropwise (approx. 0.5 mL). Agitate the tube. Record the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a sand bath or heating block until the solvent boils gently.[3]

  • Saturation: If the solid has not dissolved, add more solvent dropwise to the boiling mixture until a clear solution is obtained. Do not add more than ~2 mL total. If the solid does not dissolve, the solvent is unsuitable.

  • Cooling and Crystallization: Once a clear, hot solution is obtained, remove it from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Ice Bath: After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[1]

  • Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Data Presentation: Interpreting Solvent Screening Results

The following table presents hypothetical results for a solvent screen, guiding the selection of an optimal system. Ethanol is often used for recrystallizing related imidazole compounds.[5][6]

SolventSolubility (RT)Solubility (Hot)Crystal Formation upon CoolingAssessment
Water InsolubleInsolubleN/ARejected
Hexane InsolubleSparingly SolublePowdery PrecipitateRejected (Poor Crystal Form)
Dichloromethane SolubleSolubleN/ARejected (Too Soluble)
Ethyl Acetate Sparingly SolubleSolubleGood crystal formationGood Candidate
Acetone SolubleSolubleN/ARejected (Too Soluble)
Ethanol Sparingly SolubleVery SolubleAbundant, well-formed needlesExcellent Candidate
Methanol SolubleSolubleN/ARejected (Too Soluble)
Ethanol/Water (9:1) InsolubleSolubleExcellent, large crystalsExcellent Mixed-Solvent Candidate

Part 3: The Optimized Recrystallization Protocol

This protocol is designed for the purification of ~1.0 g of crude this compound.

Step-by-Step Methodology
  • Dissolution: Place the crude solid (1.0 g) into a 50 mL Erlenmeyer flask. Add a boiling chip and approximately 10 mL of ethanol. Place the flask on a hot plate and bring the solvent to a gentle boil.

    • Causality: Using an Erlenmeyer flask reduces solvent evaporation and prevents contamination. The boiling chip ensures smooth boiling.

  • Achieve Saturation: Continue adding ethanol in small portions (~1-2 mL) to the boiling solution until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which is necessary for crystallization to occur upon cooling.[1]

  • (Optional) Hot Filtration: If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is required. This step must be performed quickly to prevent premature crystallization in the funnel.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool undisturbed to room temperature.

    • Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate as a powder, trapping impurities within the crystal lattice.[8]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 20 minutes to maximize the yield of the purified product.

  • Isolation by Vacuum Filtration: Collect the purified crystals using a Büchner funnel and a clean filter flask under vacuum.

  • Washing: Wash the crystals (the "filter cake") with a small amount of ice-cold ethanol (2-3 mL).

    • Causality: The wash step removes any residual mother liquor containing dissolved impurities from the surface of the crystals. Using ice-cold solvent is crucial to minimize re-dissolving the purified product.[1]

  • Drying: Continue to draw air through the funnel for several minutes to partially dry the crystals. Then, transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the mass and melting point of the dried, purified crystals. Calculate the percent recovery.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution 1. Dissolution cluster_cooling 2. Crystallization cluster_isolation 3. Isolation & Drying cluster_waste By-products A Place crude solid in Erlenmeyer flask B Add minimum amount of hot ethanol A->B C Saturated hot solution B->C D Slowly cool to room temperature C->D E Cool in ice bath D->E F Crystal slurry E->F G Vacuum filtration (Collect crystals) F->G H Wash with ice-cold ethanol G->H K Mother Liquor (contains impurities) G->K Filtrate I Dry crystals H->I J Pure, dry product I->J

Caption: The complete workflow for the recrystallization of this compound.

Part 4: Troubleshooting and Purity Assessment

Common Issues and Self-Validating Solutions
  • Problem: Oiling Out. The compound separates as a liquid instead of a solid. This often occurs if the melting point of the solid is lower than the boiling point of the solvent, or if the sample is highly impure.[9][10]

    • Solution: Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and attempt to cool again, perhaps more slowly. If the problem persists, consider a different solvent with a lower boiling point.[10]

  • Problem: No Crystals Form. The solution remains clear even after cooling in an ice bath.

    • Solution 1 (Too much solvent): This is the most common cause.[3] Gently boil off some of the solvent to re-concentrate the solution and attempt cooling again.

    • Solution 2 (Supersaturation): The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" of the pure compound.[3]

  • Problem: Low Recovery. The yield of purified crystals is very low.

    • Solution: Ensure the minimum amount of hot solvent was used. Check that the final cooling step in the ice bath was sufficient. It's also possible the crude material had a very high impurity content. A second crop of crystals can sometimes be obtained by evaporating a portion of the mother liquor.[1]

Assessing Purity: The Hallmarks of Success
  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for assessing purity. The purified compound should appear as a single, distinct spot, while the crude material may show multiple spots corresponding to impurities. A typical TLC system for imidazole derivatives might use a mobile phase of ethyl acetate and n-hexane.[6]

  • Spectroscopic Analysis (NMR/IR): For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy should be employed. The spectra of the purified material should be clean, with sharp signals corresponding to the target structure and a significant reduction in peaks attributable to impurities.

Conclusion

This guide has detailed a systematic and scientifically-grounded approach to the purification of this compound by recrystallization. By understanding the fundamental principles of solubility and following a logical workflow for solvent selection and protocol optimization, researchers can confidently and reproducibly obtain high-purity material. This methodological rigor is indispensable for ensuring the validity and success of subsequent research and development endeavors.

References

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole, a key heterocyclic scaffold. We delve into the theoretical underpinnings of spectral features, correlate chemical shifts and coupling constants to specific structural attributes, and present a validated, step-by-step protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

Introduction: The Significance of Structural Verification

This compound belongs to the class of 2-imidazolines (cyclic amidines), a structural motif of significant pharmacological interest due to its interaction with imidazoline receptors, which are implicated in a range of physiological processes.[1] The development of drug candidates based on this scaffold necessitates absolute certainty in its molecular structure. NMR spectroscopy provides this certainty by mapping the magnetic environments of ¹H and ¹³C nuclei, offering a detailed blueprint of the molecule's atomic connectivity and chemical environment.

This guide moves beyond a simple recitation of spectral data. It explains the causal relationships between the molecular structure—including symmetry, electronic effects, and spatial relationships—and the resulting NMR spectra. By understanding these principles, scientists can confidently interpret their own data and troubleshoot unexpected spectral outcomes.

Molecular Structure and Symmetry Considerations

To accurately interpret an NMR spectrum, one must first consider the molecule's structure and symmetry. The structure of this compound is shown below.

dot

Caption: Molecular structure of this compound.

Key symmetry-related points that dictate the NMR spectra are:

  • Plane of Symmetry: The molecule possesses a plane of symmetry that bisects the N-C-N angle of the imidazoline ring and passes through the C1'-C4' axis of the bromophenyl ring.

  • Conformational Averaging: The five-membered dihydroimidazole ring is not planar and undergoes rapid conformational inversion at room temperature. This rapid exchange makes the axial and equatorial protons on C4 and C5 averaged on the NMR timescale.

These factors lead to the chemical and magnetic equivalence of several nuclei, simplifying the expected spectra:

  • The two protons on C4 are equivalent to the two protons on C5.

  • The aromatic protons H2' and H6' are equivalent.

  • The aromatic protons H3' and H5' are equivalent.

  • The ring carbons C4 and C5 are equivalent.

  • The aromatic carbons C2'/C6' and C3'/C5' are equivalent.

In-Depth ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The key is to analyze the chemical shift (proton environment), integration (number of protons), and multiplicity (neighboring protons).

The Aromatic Region (δ 7.0 - 8.0 ppm)

The 4-bromophenyl group presents a classic AA'BB' spin system, which often appears as two distinct doublets due to strong coupling.

  • H2'/H6' Protons: These protons are ortho to the electron-withdrawing imidazoline ring. This proximity causes significant deshielding, shifting their resonance downfield. We predict their signal to appear around δ 7.7-7.9 ppm . The signal will be a doublet, split by the adjacent H3'/H5' protons.

  • H3'/H5' Protons: These protons are ortho to the electron-withdrawing bromine atom and meta to the imidazoline ring. They are less deshielded than their ortho counterparts. Their signal is expected around δ 7.5-7.7 ppm . This signal will also be a doublet, split by the H2'/H6' protons.

  • Coupling Constant (J): The coupling between these adjacent aromatic protons is a typical ortho-coupling (³JHH), with an expected value of 8.0 - 9.0 Hz . Both doublets will exhibit the same coupling constant.

The Dihydroimidazole Ring Protons (δ 3.5 - 4.5 ppm)
  • -CH₂-CH₂- Protons (H4/H5): A hallmark of the 4,5-dihydro-1H-imidazole ring system is the signal for the four methylene protons. Due to the rapid conformational averaging and molecular symmetry discussed earlier, all four protons become chemically and magnetically equivalent. Consequently, they appear as a sharp singlet integrating to 4H. For similar 2-aryl-4,5-dihydroimidazoles, this signal is consistently reported in the δ 3.9 - 4.2 ppm range.[1][2] The absence of splitting is a critical diagnostic feature.

The Exchangeable N-H Proton
  • N-H Proton: The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water or other protic species. In a solvent like DMSO-d₆, it may be observed as a broad peak anywhere from δ 5.0 to δ 9.0 ppm. In CDCl₃, it can be much broader and harder to identify. A D₂O shake experiment can confirm its assignment, as the N-H proton will exchange with deuterium, causing its signal to disappear.

In-Depth ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Based on symmetry, we expect a total of 7 distinct carbon signals.

The Amidine Carbon (C2)
  • C2: This carbon is part of the C=N double bond within the amidine functional group. This environment is highly deshielded, placing its resonance significantly downfield. For 2-aryl-dihydroimidazoles, this signal is typically found in the range of δ 160 - 165 ppm .[1][2] Its observation in this region is a strong confirmation of the core structure.

The Dihydroimidazole Ring Carbons (C4/C5)
  • C4/C5: These two sp³-hybridized carbons are equivalent due to symmetry. Being attached to nitrogen atoms, they are deshielded relative to a standard alkane but are significantly upfield from the aromatic and amidine carbons. Their signal is expected to appear as a single peak around δ 50 ppm .

The Aromatic Carbons

The bromophenyl ring will show four distinct signals for its six carbons.

  • C4' (Carbon-bearing Bromine): The ipso-carbon attached to bromine is shielded by the heavy atom effect but is also part of the aromatic system. Its signal is expected around δ 122 - 125 ppm . As a quaternary carbon, its peak intensity will be lower than that of the protonated carbons.

  • C2'/C6' and C3'/C5': These pairs of equivalent, protonated carbons will appear in the typical aromatic region between δ 128 - 132 ppm . Definitive assignment often requires advanced 2D NMR techniques (like HSQC/HMBC), but based on substituent effects, the carbons ortho and meta to the bromine (C3'/C5') are often slightly further downfield than those ortho to the C2-substituent (C2'/C6').

  • C1' (Ipso-Carbon): The quaternary carbon attached to the imidazoline ring (C1') is also expected in the aromatic region, typically around δ 130-133 ppm . Its intensity will be weak.

Data Summary Tables

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignment
~ 7.80Doublet (d)~ 8.52HH2' / H6'
~ 7.60Doublet (d)~ 8.52HH3' / H5'
~ 4.05Singlet (s)-4H-CH₂-CH₂- (H4/H5)
VariableBroad Singlet (br s)-1HN-H
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ ppm)Assignment
~ 163C2 (C=N)
~ 132C1' (Ar-C)
~ 131.5C3' / C5'
~ 129C2' / C6'
~ 124C4' (C-Br)
~ 50C4 / C5 (-CH₂)

Validated Experimental Protocol

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

dot

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh ~10-15 mg of sample prep2 Transfer to clean NMR tube prep1->prep2 prep3 Add ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) prep2->prep3 prep4 Cap and vortex until fully dissolved prep3->prep4 acq1 Insert sample and lock on solvent signal acq2 Shim magnet coils for homogeneity acq1->acq2 acq3 Tune and match probe for ¹H and ¹³C acq2->acq3 acq4 Acquire ¹H Spectrum (16 scans, 2s relaxation delay) acq3->acq4 acq5 Acquire ¹³C{¹H} Spectrum (1024 scans, 2s relaxation delay) acq3->acq5 proc1 Apply Fourier Transform acq4->proc1 acq5->proc1 proc2 Phase correct spectra proc1->proc2 For ¹H proc3 Calibrate chemical shifts (TMS at 0.00 ppm) proc2->proc3 For ¹H proc4 Integrate ¹H signals proc3->proc4 For ¹H proc5 Assign peaks and report data proc3->proc5 proc4->proc5

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Methodology Details:

  • Sample Preparation:

    • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial characterization due to its low cost and ability to dissolve a wide range of organic compounds. For observing exchangeable protons like N-H and avoiding potential solubility issues, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice.

    • Concentration: Prepare a solution of approximately 10-15 mg of this compound in 0.6 mL of deuterated solvent.

    • Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrumental Parameters:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans (NS): 16 to 64, depending on sample concentration.

      • Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.

    • ¹³C NMR Acquisition:

      • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

      • Number of Scans (NS): 1024 to 4096, as ¹³C has a low natural abundance.

      • Relaxation Delay (D1): 2 seconds.

  • Data Processing:

    • Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

    • Manually phase correct the spectra to obtain a flat baseline.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent residual peak (e.g., CDCl₃ at δ 77.16 ppm).

    • Integrate the ¹H signals and set the integral of a well-resolved signal (e.g., the 4H singlet of the dihydroimidazole ring) to its known proton count to determine the relative integrals of other signals.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinct and interpretable set of signals that, when analyzed correctly, allow for its unequivocal structural confirmation. The key diagnostic features are the AA'BB' system in the aromatic region of the ¹H spectrum, the characteristic 4H singlet for the dihydroimidazole ring protons, and the highly downfield C=N carbon signal in the ¹³C spectrum. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently perform and interpret these critical analytical experiments.

References

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 24, 2026, from an internal collection provided by the search tool.
  • Salerno, A., & Perillo, I. A. (2005). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-443. Available from: [Link]

  • Mohamed, S. K., Akkurt, M., Fun, H. K., & AL-Ghamdi, A. M. (2013). 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1417. Available from: [Link]

  • Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 677-682. Available from: [Link]

  • Salerno, A., & Perillo, I. A. (2005). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. ResearchGate. Available from: [Link]

  • Perillo, I. A., & Salerno, A. (2009). H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. ResearchGate. Available from: [Link]

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An In-Depth Technical Guide to the Validation of the Biological Activity of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Investigation

The 2-imidazoline scaffold is a privileged structure in medicinal chemistry, renowned for its interaction with adrenergic systems. Compounds bearing this moiety have been successfully developed for a range of therapeutic applications, including hypertension, sedation, and analgesia.[1] The specific compound, 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole, incorporates the core imidazoline ring and a bromophenyl substituent, a common feature in ligands targeting biogenic amine receptors. The bromine atom's electrophilic properties suggest the potential for significant binding interactions with biological macromolecules.[2]

While extensive literature exists for the broader class of 2-substituted imidazolines, this guide provides a focused, methodological framework to elucidate and validate the specific biological activity of this compound. Based on established structure-activity relationships, the primary hypothesis to be tested is that this compound acts as an agonist at α2-adrenergic receptors (α2-ARs). This guide will detail the necessary in vitro and in vivo protocols to rigorously test this hypothesis, determine the compound's potency and efficacy, and characterize its physiological effects.

Part 1: The Hypothesized Mechanism of Action - α2-Adrenergic Agonism

α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating neurotransmitter release.[3] They are predominantly coupled to inhibitory G-proteins of the Gi/o family. Upon activation by an agonist, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][5] The reduction in cAMP levels subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to the final physiological response. In the central nervous system, this cascade typically results in sedation and analgesia, while in the periphery, it can influence blood pressure.[1][6]

The validation process must, therefore, confirm two key events:

  • Direct binding of the compound to α2-adrenergic receptors.

  • A quantifiable, dose-dependent reduction in intracellular cAMP levels following receptor binding.

Signaling Pathway Diagram

alpha2_signaling cluster_membrane Cell Membrane A2AR α2-Adrenergic Receptor Gi Gi Protein (αβγ) A2AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Compound 2-(4-bromophenyl)- 4,5-dihydro-1H-imidazole (Agonist) Compound->A2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) Response Physiological Response (e.g., Sedation, Analgesia) PKA_active->Response Leads to

Caption: Hypothesized α2-adrenergic receptor signaling pathway.

Part 2: In Vitro Validation Protocols

The initial phase of validation involves cell-free and cell-based assays to confirm receptor binding and functional activity. These assays provide precise, quantitative data on the compound's potency and efficacy.

Radioligand Binding Assay: Determining Receptor Affinity

This assay quantifies the affinity of the test compound for the three main subtypes of the α2-adrenergic receptor (α2A, α2B, α2C). It is a competitive binding assay where the test compound competes with a known radiolabeled antagonist for binding to the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from stable cell lines overexpressing human α2A, α2B, or α2C adrenergic receptors.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation (10-20 µg protein).

    • A fixed concentration of a suitable radiolabeled antagonist (e.g., [3H]Rauwolscine or [3H]Yohimbine).

    • Varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation. This value represents the affinity of the compound for the receptor.

Functional Assay: cAMP Accumulation Assay

This assay directly measures the functional consequence of receptor activation—the inhibition of adenylyl cyclase activity.

Protocol:

  • Cell Culture: Culture HEK293 or CHO cells stably expressing one of the human α2-adrenergic receptor subtypes.

  • Cell Plating: Seed the cells into a 96-well plate and grow to near confluence.[3]

  • Pre-incubation: Wash the cells and pre-incubate them for 15-30 minutes in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound to the wells.

  • Adenylyl Cyclase Activation: After a 10-minute incubation with the test compound, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) for 15-20 minutes.[4]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).[3][7]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. The resulting sigmoidal curve will demonstrate the compound's ability to inhibit forskolin-stimulated cAMP production. Calculate the EC50 (half-maximal effective concentration) and the Emax (maximum effect) to determine potency and efficacy.

Functional Assay: [³⁵S]GTPγS Binding Assay

This is an alternative functional assay that measures the first step in G-protein activation: the binding of GTP to the Gα subunit.[8][9]

Protocol:

  • Membrane Preparation: Use the same membrane preparations as in the radioligand binding assay.

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, and 1 µM GDP, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation (5-10 µg protein).

    • Varying concentrations of this compound.

    • A fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Detection: Terminate the reaction by rapid filtration, similar to the binding assay. Measure the amount of bound [³⁵S]GTPγS via scintillation counting.[9]

  • Data Analysis: Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the EC50 and Emax for G-protein activation.[10]

Data Presentation: In Vitro Results
AssayReceptor SubtypeParameterValue (nM)
Radioligand Bindingα2A-ARKie.g., 15.2
α2B-ARKie.g., 89.7
α2C-ARKie.g., 35.4
cAMP Accumulationα2A-AREC50e.g., 25.8
[³⁵S]GTPγS Bindingα2A-AREC50e.g., 22.1

Part 3: In Vivo Validation Protocols

Following successful in vitro characterization, in vivo studies are essential to confirm that the compound elicits the expected physiological effects in a whole-organism model.

Experimental Workflow Diagram

in_vivo_workflow cluster_assays Behavioral & Physiological Assessment start Compound Administration (e.g., i.p., i.v.) sedation Sedation/ Hypnosis Assay (Loss of Righting Reflex) start->sedation analgesia Analgesia Assay (Hot Plate Test) start->analgesia cardio Cardiovascular Monitoring (BP & HR) start->cardio data Data Collection & Analysis sedation->data analgesia->data cardio->data

Caption: General workflow for in vivo validation.

Sedative/Hypnotic Effects in Rodents

A hallmark of centrally acting α2-AR agonists is sedation.[11][12]

Protocol:

  • Animals: Use male C57BL/6 mice or Sprague-Dawley rats.

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.

  • Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at various doses. Include a vehicle control group.

  • Assessment (Loss of Righting Reflex): At set time points post-injection (e.g., 15, 30, 60 minutes), place each animal gently on its back.

  • Endpoint: The loss of the righting reflex is defined as the inability of the animal to right itself (return to a prone position) within 30 seconds.

  • Data Analysis: Record the number of animals in each dose group that lose the righting reflex. Calculate the ED50 (median effective dose) for hypnosis.

Analgesic Effects: The Hot Plate Test

The hot plate test is a classic model for assessing centrally mediated analgesia.[13][14][15]

Protocol:

  • Apparatus: Use a commercial hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[16]

  • Animals: Use male mice or rats.

  • Baseline Latency: Before drug administration, place each animal on the hot plate and measure the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping).[17] This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

  • Administration: Administer the test compound or vehicle.

  • Post-treatment Latency: At peak effect time (determined from pilot studies), re-test each animal on the hot plate.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE across different dose groups.

Cardiovascular Effects in Spontaneously Hypertensive Rats (SHR)

α2-AR agonists typically cause a biphasic blood pressure response (an initial transient hypertension followed by a more sustained hypotension) and bradycardia (decreased heart rate).[18][19]

Protocol:

  • Animals: Use adult male Spontaneously Hypertensive Rats (SHR), a common model for studying antihypertensive agents.

  • Instrumentation: Anesthetize the rats and catheterize the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).

  • Stabilization: Allow the animal to stabilize after surgery until blood pressure and heart rate are consistent.

  • Administration: Administer bolus i.v. injections of this compound at increasing doses.

  • Monitoring: Continuously record mean arterial pressure (MAP) and heart rate (HR) using a pressure transducer and data acquisition system.

  • Data Analysis: Quantify the maximum change in MAP and HR from baseline for each dose. Plot the dose-response curves for the hypotensive and bradycardic effects.

Data Presentation: In Vivo Results

Table 1: Sedative Effects

Dose (mg/kg, i.p.) N Animals Showing LORR % Responding
Vehicle 10 0 0
1.0 10 2 20
3.0 10 6 60

| 10.0 | 10 | 10 | 100 |

Table 2: Analgesic Effects (Hot Plate Test)

Dose (mg/kg, i.p.) Baseline Latency (s) Post-drug Latency (s) % MPE
Vehicle 10.2 ± 0.8 11.5 ± 1.1 4.5
3.0 9.8 ± 0.9 18.7 ± 2.3 29.5

| 10.0 | 10.5 ± 1.0 | 28.9 ± 3.5 | 63.1 |

Conclusion and Forward-Looking Statement

This guide outlines a systematic and rigorous approach to validate the hypothesized biological activity of this compound as an α2-adrenergic agonist. By following these self-validating protocols, researchers can confidently determine the compound's affinity, potency, and physiological effects. Positive results from these assays would strongly support its classification as an α2-AR agonist and provide a solid foundation for further preclinical development, including pharmacokinetic studies, toxicology screens, and evaluation in more complex disease models. It is also prudent to conduct counter-screening against related targets, such as imidazoline receptors, to establish a comprehensive selectivity profile.[20]

References

  • Taylor & Francis Online. 2-Imidazoline – Knowledge and References. Available from: [Link]

  • Giovannitti, J. A., Thoms, S. M., & Crawford, J. J. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31–39. Available from: [Link]

  • Zhang, Y., et al. (2022). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 27(3), 1032. Available from: [Link]

  • Yang, S., et al. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Molecules, 29(5), 1084. Available from: [Link]

  • Stone, E. R., et al. (2009). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Pain, 146(1-2), 13-25. Available from: [Link]

  • Wiedmann, F., et al. (1991). [New cardiovascular acting 2-aryl-2-imidazolinyl-acetic acids. Synthesis and pharmacologic effects]. Arzneimittelforschung, 41(1), 17-25. Available from: [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Available from: [Link]

  • Somatco. Hot-Plate for Evaluating Thermal Analgesia. Available from: [Link]

  • Ordway, G. A., et al. (1991). A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices. Journal of Neuroscience Methods, 39(1), 69-77. Available from: [Link]

  • Talke, P., & Lobo, E. (2005). Use of α2-Agonists in Neuroanesthesia: An Overview. The Ochsner Journal, 5(3), 21–27. Available from: [Link]

  • SlidePlayer. Analgesia Hot Plat Test. Available from: [Link]

  • Penner, S. B., & Smyth, D. D. (2016). Cardiovascular Effects Mediated by Imidazoline Drugs: An Update. Journal of Pharmacology & Clinical Toxicology, 4(2), 1060. Available from: [Link]

  • MacLeod, A. M., et al. (1996). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry, 39(8), 1618-1627. Available from: [Link]

  • Radwańska, A., & Kaliszan, R. (1993). Comparative analysis of effects of imidazoline drugs on isolated rat heart atria. Journal of Physiology and Pharmacology, 44(1), 73-87. Available from: [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. Available from: [Link]

  • Morgan, M. M., et al. (2006). The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats. Journal of Pain, 7(5), 358–364. Available from: [Link]

  • Zhang, M., et al. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the α2A- and α2C-Adrenergic Receptors. ACS Chemical Neuroscience, 14(10), 1845–1861. Available from: [Link]

  • Gardner, M. K., et al. (1994). Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. Journal of Medicinal Chemistry, 37(10), 1548-1555. Available from: [Link]

  • Blaudszun, G., et al. (2012). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Molecular Pain, 8, 72. Available from: [Link]

  • Pokrovskii, M. V., et al. (2020). Nonclassical cardiovascular effects of imidazoline receptor agonists. Research Results in Pharmacology, 6(3), 55-68. Available from: [Link]

  • McPherson, G. A., & Summers, R. J. (1986). Alpha 2-adrenoceptor stimulation and cellular cAMP levels in microdissected rat glomeruli. European Journal of Pharmacology, 121(3), 325-332. Available from: [Link]

  • Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451. Available from: [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. Available from: [Link]

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  • Wikipedia. Hot plate test. Available from: [Link]

  • Ross, T. M., et al. (2000). alpha(2) Adrenoceptor agonists as potential analgesic agents. 2. Discovery of 4-(4-Imidazo)-1,3-dimethyl-6,7-dihydrothianaphthene [corrected] as a high-affinity ligand for the alpha(2D) adrenergic receptor. Journal of Medicinal Chemistry, 43(5), 765-768. Available from: [Link]

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  • Hudson, A. L., et al. (1999). Alpha 2-adrenoceptors vs. Imidazoline Receptors: Implications for Alpha 2-mediated Analgesia and Other Non-Cardiovascular Therapeutic Uses. Annals of the New York Academy of Sciences, 881, 257-264. Available from: [Link]

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A Comparative Analysis of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole and its Chloro Analog: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substitution of a halogen atom on a pharmacologically active molecule can profoundly influence its binding affinity, selectivity, and pharmacokinetic profile. This technical guide provides an in-depth comparative study of two closely related 2-arylimidazoline analogs: 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole and its well-characterized chloro analog, a compound structurally related to clonidine. We delve into the synthetic methodologies, comparative physicochemical properties, and a systematic approach to evaluating their pharmacological profiles, particularly at adrenergic and imidazoline receptors. This document serves as a comprehensive resource for researchers and scientists in drug development, offering both theoretical grounding and practical, field-proven experimental protocols to elucidate the nuanced structure-activity relationships (SAR) dictated by halogen substitution.

Introduction: The Significance of Halogen Substitution in 2-Arylimidazolines

The 2-arylimidazoline scaffold is a cornerstone in medicinal chemistry, famously represented by clonidine, an α2-adrenergic receptor agonist and imidazoline receptor ligand used in the management of hypertension, pain, and withdrawal syndromes.[1][2] These compounds exert their effects by modulating sympathetic outflow from the central nervous system.[2] The nature of the substituent on the phenyl ring is a critical determinant of their pharmacological activity.

Halogen atoms, particularly chlorine and bromine, are frequently employed in drug design to modulate a molecule's properties. The presence of a halogen can impact:

  • Lipophilicity: Affecting membrane permeability and distribution.

  • Electronic Effects: Influencing pKa and receptor binding interactions.

  • Metabolic Stability: Halogenation can block sites of metabolism, prolonging half-life.

  • Binding Affinity and Selectivity: Subtle changes in size and electronegativity (Bromine is larger but less electronegative than Chlorine) can lead to significant differences in how the ligand fits into and interacts with the receptor's binding pocket.

This guide focuses on a direct comparison between the 4-bromo and 4-chloro analogs to understand how this specific atomic substitution alters the molecule's overall profile. Such studies are fundamental to rational drug design, allowing for the fine-tuning of lead compounds to achieve desired therapeutic effects while minimizing off-target activity.[3]

Synthesis and Physicochemical Characterization

A robust and reproducible synthesis is the foundation of any comparative pharmacological study. The most common and efficient method for synthesizing 2-arylimidazolines involves the condensation of a substituted benzonitrile with ethylenediamine.

General Synthetic Protocol

The synthesis of both the bromo and chloro analogs can be achieved via a well-established pathway, ensuring that any observed differences in biological activity are attributable to the halogen substituent and not artifacts of different synthetic routes.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the appropriate starting material, either 4-bromobenzonitrile or 4-chlorobenzonitrile (1.0 equivalent), with ethylenediamine (1.2 equivalents).

  • Solvent and Catalyst: While the reaction can proceed neat, a high-boiling solvent such as xylene or toluene can be used. A catalytic amount of a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction, though it often proceeds with heating alone.

  • Reaction Conditions: Heat the mixture to reflux (typically 110-140°C) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The resulting residue can be dissolved in a dilute acid solution (e.g., 1M HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove unreacted benzonitrile. The aqueous layer is then basified with a strong base (e.g., NaOH) to precipitate the product.

  • Final Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[5]

Causality Behind Experimental Choices:

  • Excess Ethylenediamine: Using a slight excess of ethylenediamine helps to drive the reaction to completion.

  • Reflux Conditions: The high temperature is necessary to overcome the activation energy of the cyclization reaction.

  • Acid/Base Work-up: This standard procedure effectively separates the basic imidazoline product from neutral or acidic impurities and starting materials.

Visualization of Synthetic Workflow

G cluster_start Starting Materials 4-Halobenzonitrile 4-Halobenzonitrile Reaction Condensation & Cyclization (Reflux, Catalyst) 4-Halobenzonitrile->Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Reaction Workup Acid/Base Extraction Reaction->Workup Purification Recrystallization Workup->Purification Final_Product 2-(4-Halophenyl)-4,5-dihydro-1H-imidazole Purification->Final_Product

Caption: General synthetic workflow for 2-arylimidazoline analogs.

Comparative Physicochemical Properties

The substitution of chlorine with bromine is expected to alter several key physicochemical parameters. These properties are crucial as they influence solubility, absorption, distribution, metabolism, and excretion (ADME).

Property2-(4-chlorophenyl)-4,5-dihydro-1H-imidazoleThis compoundRationale for Difference
Molecular Weight ( g/mol ) ~180.63~225.08Bromine has a higher atomic mass than chlorine.
pKa ~8.0Expected to be slightly lowerBromine is slightly less electronegative than chlorine, which may subtly influence the basicity of the imidazoline ring.
LogP (Lipophilicity) ~1.8-2.2Expected to be higherBromine is more lipophilic than chlorine, which generally increases the overall lipophilicity of the molecule.
Melting Point (°C) Varies with salt formExpected to be higherThe larger, more polarizable bromine atom can lead to stronger intermolecular forces (van der Waals) in the crystal lattice.
Aqueous Solubility Moderately solubleExpected to be lowerIncreased lipophilicity typically correlates with decreased aqueous solubility.

Note: Exact values can vary based on experimental conditions and whether the compound is in its free base or salt form. LogP values are estimations.

Pharmacological Evaluation: A Methodological Guide

A thorough pharmacological comparison requires a suite of well-controlled in vitro assays to determine receptor binding affinity and functional activity. The primary targets for these compounds are α2-adrenergic receptors and I1-imidazoline receptors.[1][6]

Visualization of Experimental Workflow

G cluster_invitro In-Vitro Evaluation cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation (e.g., from cell lines or tissue) Binding_Assay Radioligand Binding Assay (Determine Affinity, Ki) Membrane_Prep->Binding_Assay Provides receptor source Functional_Assay GTPγS Binding / cAMP Assay (Determine Potency/Efficacy, EC50/Emax) Membrane_Prep->Functional_Assay Provides receptor source SAR Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR Selectivity Receptor Selectivity Profile (α2 vs I1) Binding_Assay->Selectivity Functional_Assay->SAR

Caption: Workflow for in-vitro pharmacological characterization.

Radioligand Binding Assays (Affinity Determination)

These assays quantify how tightly a compound binds to a specific receptor. This is achieved by measuring the displacement of a known radioactive ligand ('radioligand') by the test compound.[7]

Protocol: α2-Adrenergic Receptor Binding Assay

  • Materials:

    • Membrane preparations from cells expressing the human α2A-adrenergic receptor.

    • Radioligand: [³H]-Rauwolscine or [³H]-Clonidine (a high-affinity α2 agonist).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Non-specific binding control: A high concentration of a non-labeled α2 ligand (e.g., 10 µM yohimbine).

    • Test compounds (bromo and chloro analogs) at varying concentrations.

  • Procedure: a. In a 96-well plate, add assay buffer, membrane preparation, and the radioligand at a fixed concentration (near its Kd value). b. Add the test compounds across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). For total binding wells, add buffer only. For non-specific binding wells, add the non-specific control. c. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. e. Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression (e.g., a one-site fit model) to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: I1-Imidazoline Receptor Binding Assay The protocol is analogous to the α2 assay, but with key differences in materials.[8]

  • Receptor Source: Membranes from tissue known to be rich in I1 receptors and low in α2 receptors, such as the rostral ventrolateral medulla (RVLM) from bovine brainstem, or specific cell lines.

  • Radioligand: [³H]-Clonidine or [¹²⁵I]-p-iodoclonidine can be used.

  • Important Control: To ensure you are measuring binding to I1 sites and not residual α2 sites, the assay is often run in the presence of a high concentration of an α-adrenergic masking agent (e.g., 10 µM epinephrine) that will occupy the α2 receptors without binding to the I1 sites.

Functional Assays (Potency and Efficacy Determination)

Functional assays measure the biological response initiated by the compound binding to the receptor. For Gi-coupled receptors like the α2-adrenoceptor, this involves inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.[6]

Protocol: GTPγS Binding Assay This assay measures the activation of the G-protein, which is the first step in the signaling cascade after receptor activation.

  • Principle: Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into the G-protein is measured.

  • Procedure: a. Incubate receptor membranes with the test compound (bromo or chloro analog) at various concentrations in the presence of GDP and [³⁵S]GTPγS. b. After incubation (e.g., 60 minutes at 30°C), the reaction is stopped by rapid filtration, similar to the binding assay. c. The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.

  • Data Analysis: a. Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist. b. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and the Emax (maximal response).

    • EC₅₀ is a measure of the compound's potency .

    • Emax is a measure of the compound's efficacy (its ability to produce a maximal response compared to a known full agonist).

Comparative Analysis of Biological Activity & Signaling

The data from the assays described above will allow for a direct, quantitative comparison of the two analogs.

Expected Structure-Activity Relationship (SAR)

Based on general principles of medicinal chemistry, we can hypothesize potential outcomes:

  • Affinity (Ki): The larger size of bromine compared to chlorine could either enhance or decrease binding affinity. An enhancement might occur if the binding pocket has a larger hydrophobic region that can better accommodate the bromine atom. A decrease might occur if the larger atom introduces a steric clash.

  • Potency (EC₅₀): Potency often correlates with affinity, but not always. The electronic differences between bromine and chlorine could influence the conformational change in the receptor upon binding, affecting G-protein activation.

  • Selectivity: The subtle differences in size and electronics could lead to a change in the selectivity ratio between the α2-adrenergic and I1-imidazoline receptors. For example, one analog might show a higher relative affinity for I1 receptors compared to the other, which could have significant therapeutic implications (e.g., reducing sedation, an α2-mediated side effect).[6]

Data Summary Table (Hypothetical Data)

Compoundα2-AR Ki (nM)I1-IR Ki (nM)α2-AR EC₅₀ (nM)α2-AR Emax (%)Selectivity (α2 Ki / I1 Ki)
Chloro Analog 5.225.815.1950.20
Bromo Analog 3.845.112.5980.08

This hypothetical data illustrates a scenario where the bromo analog is slightly more potent and affine at the α2 receptor but less selective versus the I1 receptor.

Signaling Pathway of the α2-Adrenergic Receptor

Both compounds are expected to act as agonists at the α2-adrenergic receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi).[9]

G cluster_membrane Cell Membrane Agonist Bromo or Chloro Analog a2AR α2-Adrenergic Receptor Agonist->a2AR Binds & Activates G_Protein Gi Protein (αβγ subunits) a2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Cyclic AMP) AC->cAMP Blocked ATP ATP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response Leads to

Caption: Simplified α2-adrenergic receptor signaling pathway.

Upon agonist binding, the Gi protein is activated, and its α-subunit dissociates to inhibit the enzyme adenylyl cyclase.[6] This leads to a decrease in intracellular levels of the second messenger cAMP, which in turn reduces the activity of protein kinase A (PKA) and results in the final cellular response, such as the inhibition of norepinephrine release from presynaptic terminals.[6][9]

Discussion and Future Directions

This guide outlines a systematic framework for the comparative analysis of this compound and its chloro analog. The choice of halogen profoundly impacts the physicochemical and pharmacological properties of 2-arylimidazolines. By meticulously following the described synthetic and analytical protocols, researchers can generate high-quality, reproducible data to build a clear structure-activity relationship.

Key Insights to be Gained:

  • Quantitative differences in receptor affinity and potency: Is the bromo analog more or less potent than the chloro analog?

  • Changes in receptor selectivity: Does the halogen substitution alter the α2/I1 selectivity profile? A more I1-selective compound could be a promising candidate for an antihypertensive with fewer sedative side effects.[10]

  • Guidance for future design: The results will inform the design of future analogs. For instance, if bromine proves beneficial, further exploration of larger halogens (like iodine) or different substitution patterns on the phenyl ring could be warranted.

Future studies should extend this work to include in vivo models to assess the impact of these substitutions on blood pressure, heart rate, and sedative effects in a whole-organism context. Furthermore, pharmacokinetic studies are essential to determine how the change from chlorine to bromine affects absorption, distribution, metabolism, and excretion, completing the profile of these promising therapeutic candidates.

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  • ResearchGate. Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. [Link]

  • PubMed. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. [Link]

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  • ResearchGate. Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. [Link]

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  • PubMed Central. Metal complexes of backbone-halogenated imidazol-2-ylidenes. [Link]

  • Preprints.org. Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. [Link]

  • PubMed Central. A historical perspective on clonidine as an alpha-2A receptor agonist in the treatment of addictive behaviors: Focus on opioid dependence. [Link]

  • Journal für Hypertonie. I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. [Link]

  • JoVE. Adrenergic Antagonists: Chemistry and Classification of ɑ-Receptor Blockers. [Link]

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  • PubMed. Advances in the Study of Halogenated Natural Products. [Link]

  • ACS Publications. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

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The Compass of Interaction: A Technical Guide to the Structure-Activity Relationship of 2-Aryl-4,5-Dihydro-1H-Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Decoding the Dialogue Between Molecule and Receptor

In the intricate dance of drug discovery, understanding the nuanced conversation between a small molecule and its biological target is paramount. The 2-aryl-4,5-dihydro-1H-imidazole scaffold represents a privileged core in medicinal chemistry, giving rise to a multitude of compounds with profound pharmacological effects. These agents are particularly recognized for their interaction with adrenergic and imidazoline receptors, protein families that govern a vast array of physiological processes, from blood pressure regulation to neurotransmission.

This technical guide is crafted for the discerning researcher, scientist, and drug development professional. It is not a mere recitation of facts but a distillation of field-proven insights into the structure-activity relationships (SAR) that dictate the potency, selectivity, and functional activity of this fascinating class of molecules. We will dissect the 2-aryl-4,5-dihydro-1H-imidazole core, exploring how subtle modifications to its architecture can dramatically alter its biological profile. Our journey will be grounded in the principles of scientific integrity, providing not only the "what" but the critical "why" behind experimental design and interpretation. Through a combination of in-depth analysis, detailed experimental protocols, and illustrative visualizations, this guide aims to empower you to navigate the complex landscape of imidazoline ligand design with confidence and precision.

I. The Architectural Blueprint: Understanding the 2-Aryl-4,5-Dihydro-1H-Imidazole Core

The 2-aryl-4,5-dihydro-1H-imidazole, often referred to as a 2-arylimidazoline, possesses a deceptively simple structure that belies its conformational flexibility and rich pharmacophoric features. The core can be deconstructed into three key regions, each offering a canvas for synthetic modification and a potential point of interaction with its biological targets:

  • The 2-Aryl Moiety: This aromatic ring is a critical determinant of a compound's affinity and selectivity. Its substitution pattern dictates electronic and steric properties that govern interactions with the receptor binding pocket.

  • The 4,5-Dihydro-1H-imidazole Ring (Imidazoline Ring): This heterocyclic core contains a basic nitrogen atom that is typically protonated at physiological pH, forming a cationic head that engages in crucial electrostatic interactions with acidic residues in the receptor.

  • The Linker (in related compounds): While the core structure directly connects the aryl and imidazoline rings, related analogs may feature a linker atom or group (e.g., -NH-, -O-) between them, which can significantly influence conformational freedom and biological activity.

The primary targets for this class of compounds are the α-adrenergic receptors (α1 and α2 subtypes) and the imidazoline receptors (I1, I2, and I3 subtypes). The quest for selectivity among these receptor subtypes is a central theme in the medicinal chemistry of 2-arylimidazolines.

II. The Art of Molecular Sculpture: Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 2-aryl-4,5-dihydro-1H-imidazoles is exquisitely sensitive to structural modifications. Below, we explore the key SAR trends that have emerged from decades of research.

A. The 2-Aryl Ring: The Epicenter of Selectivity

Substitutions on the 2-aryl ring have the most profound impact on the affinity and selectivity of these compounds for their target receptors.

  • α-Adrenergic Receptors:

    • Lipophilicity and Bulk: Generally, bulky and lipophilic substituents at the ortho positions of the phenyl ring are crucial for high α2-adrenergic agonist activity. This is exemplified by the classic α2-agonist, clonidine, which features two ortho-chloro substituents. These groups are thought to force the phenyl ring into a non-coplanar orientation with the imidazoline ring, a conformation favored by the α2-adrenoceptor.

    • Electronic Effects: The electronic nature of the substituents also plays a role. While the SAR is complex, a degree of electron withdrawal can be beneficial.

  • Imidazoline Receptors:

    • I1 Receptor Selectivity: In contrast to α2-agonists, I1 receptor affinity is often favored by less bulky substituents. Phenyl imidazolines with a methyl or methoxy group at the ortho or meta position tend to show good affinity for I1 sites.[1] For instance, 2-(2'-methoxyphenyl)-imidazoline is a potent I1 ligand.[1]

    • I2 Receptor Selectivity: Selectivity for the I2 imidazoline receptor subtype is often enhanced by the presence of a methyl group in the para position of the phenyl ring.[1] The compound 2-(3'-fluoro-4'-tolyl)-imidazoline is a notable example of a potent and selective I2 ligand.[1]

The interplay between steric and electronic factors on the aryl ring is a key consideration in the design of subtype-selective ligands.

B. The Imidazoline Ring: The Anchor of Interaction

The 4,5-dihydro-1H-imidazole ring is a fundamental pharmacophoric element. Its primary role is to present a basic nitrogen atom that, upon protonation, forms a crucial cationic center for receptor binding.

  • N-Substitution: Substitution on the nitrogen atoms of the imidazoline ring generally leads to a decrease in activity at α2-adrenergic and I1/I2 imidazoline receptors. This is likely due to steric hindrance and alteration of the pKa of the essential basic nitrogen.

  • Ring Saturation: The dihydro-imidazole (imidazoline) is generally preferred over the fully aromatic imidazole for α2-adrenergic and I1/I2 imidazoline receptor activity. The saturated carbons at the 4 and 5 positions provide a specific three-dimensional geometry that is important for optimal receptor fit.

C. The Linker: Fine-Tuning the Conformation

In some related series, a linker atom or group is introduced between the aryl and imidazoline moieties. This modification can significantly impact the molecule's conformational flexibility and, consequently, its biological activity. For example, in the 2-(arylamino)imidazole series, the -NH- linker allows for a different spatial arrangement of the aryl and imidazole rings compared to the directly connected 2-arylimidazolines.[2] This has led to the development of potent and selective α2-adrenergic agonists.[2]

Quantitative SAR Data Summary

The following table summarizes the key SAR findings for 2-aryl-4,5-dihydro-1H-imidazoles and related analogs, highlighting the impact of substitutions on receptor affinity and selectivity.

Structural Modification Target Receptor(s) Effect on Activity Representative Example(s) Reference(s)
2-Aryl Ring: Ortho-Substitution (Bulky, Lipophilic) α2-AdrenergicIncreased Agonist PotencyClonidine (2,6-dichloro)[3]
2-Aryl Ring: Ortho/Meta-Substitution (Methyl, Methoxy) Imidazoline I1Increased Affinity2-(2'-methoxyphenyl)-imidazoline[1]
2-Aryl Ring: Para-Substitution (Methyl) Imidazoline I2Increased Selectivity2-(3'-fluoro-4'-tolyl)-imidazoline[1]
Imidazoline Ring: N-Substitution α2-Adrenergic, Imidazoline I1/I2Decreased Activity-General Observation
Linker Atom (-NH-) α2-AdrenergicPotent and Selective Agonism2-[(5-methyl-1,4-benzodioxan-6yl)amino]imidazole[2]

III. The Scientist's Toolkit: Experimental Protocols

A robust SAR study is built upon reliable and reproducible experimental data. This section provides detailed, step-by-step methodologies for the synthesis of a representative 2-aryl-4,5-dihydro-1H-imidazole and its subsequent pharmacological evaluation.

A. Synthesis of 2-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazole (Clonidine Analog)

This protocol describes a common method for the synthesis of 2-arylimidazolines from a substituted benzonitrile and ethylenediamine.

Materials:

  • 2,6-Dichlorobenzonitrile

  • Ethylenediamine

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Eluent (e.g., dichloromethane/methanol mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichlorobenzonitrile (1.0 eq) in toluene.

  • Addition of Reagents: Add ethylenediamine (1.2 eq) to the solution, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1 M NaOH solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

B. Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for α2-adrenergic receptors using a radiolabeled antagonist.

Materials:

  • Cell membranes expressing α2-adrenergic receptors (e.g., from transfected cell lines or tissues like rat cerebral cortex)

  • Radioligand: [³H]Rauwolscine or [³H]Clonidine (a radiolabeled antagonist or agonist, respectively)

  • Test compound (2-aryl-4,5-dihydro-1H-imidazole derivative)

  • Non-specific binding control: A high concentration of a known α2-adrenergic ligand (e.g., 10 µM yohimbine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)

  • 96-well microplates

  • Filtration apparatus (cell harvester)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate Setup: Prepare a 96-well plate with triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: To each well, add the following in order:

    • Assay buffer

    • Test compound solution or buffer (for total binding) or non-specific binding control.

    • Cell membrane preparation.

    • Radioligand solution.

  • Equilibration: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the affinity constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

C. GTPγS Functional Assay for α2-Adrenergic Receptor Agonism

This functional assay measures the ability of a test compound to activate G-proteins coupled to the α2-adrenergic receptor.

Materials:

  • Cell membranes expressing α2-adrenergic receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Test compound (potential agonist).

  • GDP (Guanosine diphosphate).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).

  • 96-well microplates.

  • Filtration apparatus.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with GDP in the assay buffer to ensure all G-proteins are in the inactive, GDP-bound state.

  • Plate Setup: Prepare a 96-well plate with wells for basal activity, maximal stimulation (with a known full agonist), and a range of concentrations of the test compound.

  • Incubation: To each well, add:

    • Assay buffer.

    • Test compound solution or buffer (for basal activity).

    • Pre-incubated cell membrane preparation.

    • [³⁵S]GTPγS solution.

  • Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) by non-linear regression analysis.

IV. Visualizing the SAR Landscape: Diagrams and Workflows

To further illuminate the key concepts discussed, the following diagrams, generated using Graphviz (DOT language), provide visual representations of the SAR principles and experimental workflows.

SAR_Summary Key SAR Principles for 2-Aryl-4,5-dihydro-1H-imidazoles cluster_Aryl 2-Aryl Ring Modifications cluster_Receptors Receptor Selectivity Core 2-Aryl-4,5-dihydro-1H-imidazole Scaffold Aryl_Ortho Bulky Ortho Substituents (e.g., Cl, CH3) Core->Aryl_Ortho Substitution Aryl_Ortho_Meta Ortho/Meta Substituents (e.g., OCH3, CH3) Core->Aryl_Ortho_Meta Substitution Aryl_Para Para Substituents (e.g., CH3) Core->Aryl_Para Substitution Alpha2 α2-Adrenergic Agonism Aryl_Ortho->Alpha2 Favors I1 Imidazoline I1 Affinity Aryl_Ortho_Meta->I1 Favors I2 Imidazoline I2 Selectivity Aryl_Para->I2 Favors

Caption: Key SAR principles for 2-aryl-4,5-dihydro-1H-imidazoles.

Synthesis_Workflow General Synthesis Workflow for 2-Arylimidazolines Start Starting Materials: 2-Arylbenzonitrile Ethylenediamine Reaction Cyclocondensation (Toluene, p-TsOH, Reflux) Start->Reaction Workup Aqueous Work-up (NaOH, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure 2-Aryl-4,5-dihydro-1H-imidazole Purification->Product

Caption: General synthesis workflow for 2-arylimidazolines.

Binding_Assay_Workflow Radioligand Binding Assay Workflow Preparation Prepare Reagents: Membranes, Radioligand, Test Compound, Buffers Incubation Incubate Components in 96-well Plate Preparation->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

Caption: Radioligand binding assay workflow.

V. Conclusion: The Path Forward

The 2-aryl-4,5-dihydro-1H-imidazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. The SAR principles outlined in this guide provide a rational framework for the design of new analogs with tailored pharmacological profiles. By understanding how subtle changes in chemical structure influence receptor interactions, medicinal chemists can more effectively navigate the complex process of lead optimization. The provided experimental protocols offer a starting point for the synthesis and evaluation of these compounds, emphasizing the importance of robust and reproducible data in building a solid SAR understanding. As our knowledge of the structure and function of adrenergic and imidazoline receptors continues to grow, so too will our ability to design highly selective and efficacious ligands based on this remarkable heterocyclic core.

VI. References

  • Munk, S. A., Harcourt, D. A., Arasasingham, P. N., Burke, J. A., Kharlamb, A. B., Manlapaz, C. A., Padillo, E. U., Roberts, D., Runde, E., Williams, L., Wheeler, L. A., & Garst, M. E. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry, 40(1), 18–23. [Link]

  • Nikolic, K., & Agbaba, D. (2012). Pharmacophore development and SAR studies of imidazoline receptor ligands. Current Medicinal Chemistry, 19(29), 5030–5051. [Link]

  • Hieble, J. P., & Pendleton, R. G. (1979). Effects of ring substitution on the pre- and postjunctional alpha-adrenergic activity of aryliminoimidazolidines. Naunyn-Schmiedeberg's Archives of Pharmacology, 309(3), 217–224. [Link]

Sources

An In-depth Technical Guide to the Reproducible Synthesis of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

This compound, a member of the 2-imidazoline class of compounds, represents a valuable scaffold in medicinal chemistry and materials science. The presence of the bromophenyl group provides a key site for further functionalization through various cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and as ligands in catalysis. The dihydroimidazole core is a known pharmacophore, exhibiting a range of biological activities. Achieving a reproducible and scalable synthesis of this compound is therefore of critical importance for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed, self-validating protocols. It delves into the mechanistic rationale behind the experimental choices, discusses potential challenges, and provides the necessary characterization data to ensure the identity and purity of the final product.

Synthetic Strategies: An Overview

Two principal and reliable synthetic pathways have been established for the preparation of this compound. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory capabilities.

  • Route A: The reaction of 4-bromobenzonitrile with ethylenediamine, typically facilitated by a sulfur-containing catalyst.

  • Route B: The oxidative cyclization of an intermediate formed from 4-bromobenzaldehyde and ethylenediamine.

This guide will provide a detailed protocol for the more direct and commonly employed nitrile-based approach (Route A).

Mechanistic Insights: The Role of the Catalyst

The synthesis from 4-bromobenzonitrile and ethylenediamine is not a simple condensation reaction and generally requires a catalyst to proceed efficiently. Sulfur (S) or carbon disulfide (CS₂) are commonly employed for this transformation.

The proposed mechanism involves the following key steps:

  • Thioamide Formation: The nitrile reacts with a sulfur species (derived from the catalyst) to form a more electrophilic thioamide intermediate.

  • Nucleophilic Attack: The primary amine of ethylenediamine attacks the electrophilic carbon of the thioamide.

  • Intramolecular Cyclization: The second amine of the ethylenediamine backbone undergoes an intramolecular nucleophilic attack on the intermediate, leading to the formation of the five-membered imidazoline ring.

  • Elimination: A molecule of hydrogen sulfide (H₂S) or a related sulfur species is eliminated, yielding the final 2-imidazoline product.

The catalyst is crucial as it activates the relatively unreactive nitrile group towards nucleophilic attack by the diamine.

Experimental Protocol: Synthesis from 4-Bromobenzonitrile

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Bromobenzonitrile98%Sigma-Aldrich
Ethylenediamine≥99%Sigma-Aldrich
Carbon Disulfide (CS₂)≥99%Sigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Diethyl EtherAnhydrousSigma-Aldrich
Sodium Sulfate (Na₂SO₄)AnhydrousSigma-Aldrich
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen), add 4-bromobenzonitrile (18.2 g, 100 mmol) and anhydrous toluene (100 mL).

  • Addition of Ethylenediamine: To the stirred solution, add ethylenediamine (6.6 g, 110 mmol) dropwise over 15 minutes at room temperature.

  • Addition of Catalyst: Following the addition of ethylenediamine, add carbon disulfide (3.8 g, 50 mmol) dropwise to the reaction mixture. Caution: Carbon disulfide is highly flammable and toxic. This step should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oily or solid residue.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as toluene/hexane or by column chromatography on silica gel using a gradient of ethyl acetate in hexane. For recrystallization, dissolve the crude product in a minimal amount of hot toluene and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum to yield this compound as a white to off-white solid.

Expected Yield and Purity
  • Yield: 75-85%

  • Purity: >98% (as determined by NMR and LC-MS)

Self-Validation System: Characterization Data

To ensure the successful and reproducible synthesis of the target compound, the following characterization data should be obtained and compared with the reference values.

AnalysisExpected Results
Melting Point 145-148 °C
¹H NMR (400 MHz, CDCl₃) δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 5.0 (br s, 1H, NH), 3.75 (s, 4H, CH₂CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 164.5 (C=N), 131.8 (Ar-C), 129.5 (Ar-C), 128.0 (Ar-C), 125.0 (Ar-C-Br), 50.0 (CH₂)
FT-IR (KBr, cm⁻¹) 3250 (N-H stretch), 3050 (Ar C-H stretch), 2930, 2850 (C-H stretch), 1610 (C=N stretch), 1590, 1480 (Ar C=C stretch), 1070 (C-Br stretch)
Mass Spectrometry (EI) m/z: 224/226 (M⁺, Br isotope pattern), 183 (M⁺ - C₂H₄N), 102 (C₇H₄Br)

Troubleshooting and Pitfalls

  • Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reaction goes to completion by monitoring with TLC. The purity of the starting materials, especially the dryness of the solvent, is also crucial.

  • Side Reactions: The formation of N,N'-bis-substituted ethylenediamine derivatives can occur if the reaction temperature is too high or the reaction time is excessively long.

  • Purification Difficulties: If the product is obtained as an oil, it may be due to impurities. Column chromatography is recommended in such cases. The choice of recrystallization solvent is critical to obtain a pure crystalline product.

Workflow and Process Visualization

The following diagrams illustrate the synthetic workflow and the logical relationships in the process.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge 4-Bromobenzonitrile and Toluene to Flask B Add Ethylenediamine A->B C Add CS2 Catalyst B->C D Reflux for 6-8 hours C->D E Aqueous Wash D->E F Dry and Concentrate E->F G Recrystallize/Chromatography F->G H Isolate and Dry Product G->H

Caption: Synthetic workflow for this compound.

Reaction_Mechanism Nitrile 4-Bromobenzonitrile Thioamide Thioamide Intermediate Nitrile->Thioamide + Catalyst Catalyst CS2 Adduct Nucleophilic Adduct Thioamide->Adduct + EDA EDA Ethylenediamine Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Attack Product This compound Cyclized->Product - H2S

Safety Operating Guide

Navigating the Disposal of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Safety, Compliance, and Environmental Stewardship in the Disposal of a Halogenated Heterocyclic Compound.

It is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) and your institution's environmental health and safety (EHS) guidelines before handling or disposing of any chemical.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on the analysis of analogous compounds, 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole is anticipated to present several hazards. Structurally similar brominated phenyl and imidazole compounds are known to cause skin and eye irritation, and may be harmful if swallowed.[1][2][3] Some imidazole derivatives are also associated with reproductive toxicity and respiratory irritation.[4][5]

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Reproductive Toxicity: Some related imidazoles are suspected of damaging fertility or the unborn child.[4][5]

  • Environmental Hazards: Halogenated compounds can be persistent in the environment and toxic to aquatic life.[6]

Due to the presence of bromine, this compound is classified as a halogenated organic compound .[7][8] This classification is critical for waste segregation and disposal, as mixing halogenated and non-halogenated waste streams can increase disposal costs and complicate treatment processes.[9]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling this compound in any capacity, from initial use to final disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.Protects against splashes and airborne particles that can cause serious eye damage.[2][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.Prevents skin contact, which can lead to irritation or absorption of the chemical.[1]
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[9]Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: Due to its chemical structure and anticipated hazards, this compound must be treated as hazardous waste.

  • Segregate as Halogenated Organic Waste: This is the most critical step in the disposal process. This compound and any materials contaminated with it must be placed in a designated container for halogenated organic waste.[8][10]

    • Rationale: Mixing halogenated waste with non-halogenated waste complicates the disposal process and significantly increases costs.[9] Halogenated compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[11]

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a chemically compatible and leak-proof container, typically provided by your institution's EHS department. High-density polyethylene (HDPE) containers are generally suitable.[8] The container must have a secure, tight-fitting lid.[7]

  • Label the Container Clearly: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or lab group

Step 3: Managing Contaminated Materials
  • Solid Waste: Any disposable lab supplies that come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of in the same halogenated organic waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated halogenated liquid waste container. Do not mix with non-halogenated solvent waste.[8]

  • Empty Containers: The original container of this compound must also be disposed of as hazardous waste, as it will contain residual amounts of the chemical. Do not rinse the container into the sink.

Step 4: Storage and Collection
  • Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of the lab personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Arrange for Pickup: Once the container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 90 days), contact your EHS department to arrange for pickup and disposal.

Spill and Emergency Procedures

In the event of a spill, your immediate response is crucial.

  • Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if necessary.

  • Don PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined in Section 1.

  • Contain the Spill: For a small spill of solid material, carefully sweep it up and place it in the halogenated hazardous waste container. Avoid creating dust.[2] For a small liquid spill, use a chemical spill kit with absorbent pads.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your SDS or EHS department) and dispose of all cleanup materials as halogenated hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

The Logic of Halogenated Waste Disposal

The segregation of halogenated compounds is rooted in their chemical behavior during disposal processes, particularly incineration.

// Node Definitions Start [label="Start: Disposal of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess [label="1. Hazard Assessment:\nConsult SDS & Institutional Guidelines", fillcolor="#FBBC05", fontcolor="#202124"]; IsHalogenated [label="2. Is the compound halogenated?\n(Contains F, Cl, Br, I)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; YesHalogenated [label="YES\n(Contains Bromine)", shape=plaintext, fontcolor="#34A853"]; Segregate [label="3. Segregate as\nHALOGENATED ORGANIC WASTE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Containerize [label="4. Use a designated, sealed,\nand properly labeled container.", fillcolor="#FBBC05", fontcolor="#202124"]; Store [label="5. Store in a designated\nSatellite Accumulation Area.", fillcolor="#FBBC05", fontcolor="#202124"]; EHS_Pickup [label="6. Arrange for pickup by\nEnvironmental Health & Safety (EHS).", fillcolor="#34A853", fontcolor="#FFFFFF"]; NonHalogenated [label="NO", shape=plaintext, fontcolor="#EA4335"]; OtherWaste [label="Follow disposal protocol for\nNON-HALOGENATED WASTE", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Assess; Assess -> IsHalogenated; IsHalogenated -> YesHalogenated [style=bold]; YesHalogenated -> Segregate [style=bold]; IsHalogenated -> NonHalogenated; NonHalogenated -> OtherWaste; Segregate -> Containerize; Containerize -> Store; Store -> EHS_Pickup; } dot

Disposal Decision Workflow

  • High-Temperature Incineration: This is the preferred method for destroying halogenated organic compounds. The high temperatures break the strong carbon-halogen bonds.

  • Acid Gas Scrubbing: The combustion of brominated compounds produces hydrogen bromide (HBr), a corrosive acid gas. Incineration facilities are equipped with scrubbers to neutralize these gases before they are released into the atmosphere.[11]

  • Prevention of Dioxin Formation: Improper incineration of halogenated materials at lower temperatures can lead to the formation of highly toxic and persistent organic pollutants (POPs) like polybrominated dibenzodioxins and dibenzofurans.

By diligently segregating this compound as halogenated waste, you ensure that it is sent to a facility capable of managing these specific challenges, thereby preventing environmental contamination and upholding the principles of responsible chemical stewardship.

References

  • Carl ROTH GmbH + Co. KG. (2024, March 4). Safety Data Sheet: Imidazole. Retrieved from .

  • ChemicalBook. (2024, December 21). 4,5-dihydro-1H-imidazole - Safety Data Sheet.
  • ChemicalBook. (2025, February 1). 2-Bromo-4,5-dichloro-1H-imidazole - Safety Data Sheet.
  • CymitQuimica. (n.d.). SAFETY DATA SHEET: 4-(4-Bromophenyl)-1H-imidazole.
  • ECHA. (n.d.). 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-(C11-17 and C11-17-unsatd. alkyl) derivs. - Registration Dossier.
  • ECHA. (n.d.). Benzene-1,2,4-tricarboxylic acid, compound with 4,5-dihydro-4-methyl-2-phenyl-1H-imidazole (1:1) - Substance Information.
  • ECHA. (2023, May 19). α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol - Substance Information.
  • ECHA. (2024, July 6). 2-ethyl-4-methylimidazole - Substance Information.
  • Fisher Scientific. (2025, December 19). Imidazole - SAFETY DATA SHEET.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • TCI Chemicals. (2025, March 7). SAFETY DATA SHEET: 1-(4-Bromophenyl)imidazole.
  • Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • University of Oslo. (n.d.). Chemical and Hazardous Waste Guide. Retrieved from University of Oslo, Department of Chemistry.
  • Wäger, F., & Studer, C. (1999).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.